

Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 1-(aminomethyl)cyclopropanecarboxylate</i>
Cat. No.:	B112591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a synthetically valuable organic compound featuring a unique strained cyclopropane ring system.^[1] This structure, which incorporates both an aminomethyl group and an ethyl ester functionality, has garnered significant interest within the medicinal chemistry and drug discovery sectors. The inherent ring strain of the cyclopropane moiety can lead to enhanced reactivity compared to more stable cyclic structures.^[1] Furthermore, the presence of the primary amine and the ester group provides versatile handles for chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.^[1]

The strategic incorporation of cyclopropane rings into drug candidates is a well-established approach to modulate various physicochemical and pharmacological properties.^[2] These modifications can lead to improvements in metabolic stability, target binding potency, and membrane permeability.^[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of **ethyl 1-(aminomethyl)cyclopropanecarboxylate**, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is essential for its effective use in synthesis and drug design. The table below summarizes its key identifiers and properties.

Property	Value	Source
CAS Number	400840-94-0	[3] [4] [5]
Molecular Formula	C7H13NO2	[1] [5]
Molecular Weight	143.18 g/mol	[3] [5]
Appearance	Liquid	[1]
Storage	Keep in a dark place, sealed in dry, store in freezer, under -20°C	[5]
SMILES	CCOC(=O)C1(CC1)CN	[1]
InChI	InChI=1/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3	[1]

This table provides a summary of the key physicochemical properties of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**.

Synthesis and Characterization

The synthesis of **ethyl 1-(aminomethyl)cyclopropanecarboxylate** and its analogs can be achieved through various synthetic routes. One common approach involves the modification of a pre-existing cyclopropane-containing starting material. For instance, a related compound, ethyl 1-aminocyclopropanecarboxylate, can be synthesized from 1-aminocyclopropane-1-carboxylic acid hydrochloride.[\[6\]](#)

Example Synthetic Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid

While a direct synthesis for **ethyl 1-(aminomethyl)cyclopropanecarboxylate** is not readily available in the provided search results, a representative protocol for the synthesis of a

structurally similar compound, ethyl 1-aminocyclopropanecarboxylate, is described below. This illustrates a general approach to introducing the ethyl ester functionality.

Reaction: Esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride.[\[6\]](#)

Step-by-Step Methodology:

- A solution of 1-amino cyclopropane carboxylic acid hydrochloride (7.2 g, 52 mM) in 500 ml ethanol is saturated with HCl gas.[\[6\]](#)
- The solution is then stirred and heated under reflux for sixteen hours.[\[6\]](#)
- A portion of the ethanol is distilled off using a Dean Stark trap.[\[6\]](#)
- More ethanol (200 ml) is added, and the solution is again saturated with HCl gas.[\[6\]](#)
- After heating for an additional five hours, the solvent is distilled off.[\[6\]](#)
- The residue is taken up in 300 ml of chloroform and cooled to 0°C.[\[6\]](#)
- Ammonia gas is bubbled through the solution.[\[6\]](#)
- The solvent is evaporated, and the residue is taken up in diethyl ether (400 ml) and washed with water (20 ml).[\[6\]](#)
- The product is extracted three times with diethyl ether (3 x 200 ml).[\[6\]](#)
- The combined ether solutions are dried over sodium sulfate, and the ether is evaporated to yield ethyl 1-amino cyclopropane carboxylate (4.0 g, 60% yield).[\[6\]](#)

Characterization

The structural confirmation of **ethyl 1-(aminomethyl)cyclopropanecarboxylate** and its derivatives relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[\[7\]](#)[\[8\]](#) The characteristic signals for the ethyl group (a quartet and a triplet), the cyclopropane protons, and the aminomethyl

protons would be expected in the ^1H NMR spectrum. The ^{13}C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane and ethyl groups, and the methyl carbon of the ethyl group.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the key functional groups present in the molecule.^[9] A strong absorption band around $1720\text{-}1740\text{ cm}^{-1}$ would indicate the presence of the ester carbonyl group. The N-H stretching vibrations of the primary amine would appear in the region of $3300\text{-}3500\text{ cm}^{-1}$.
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.^[9] The molecular ion peak would confirm the molecular weight of 143.18 g/mol .

The following diagram illustrates a general workflow for the synthesis and characterization of cyclopropane-containing building blocks.

General workflow for synthesis and characterization.

Applications in Drug Discovery

The unique structural features of **ethyl 1-(aminomethyl)cyclopropanecarboxylate** make it a valuable building block in drug discovery. The cyclopropane ring can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, and can impart conformational rigidity to a molecule. This can lead to improved binding affinity and selectivity for a biological target.^[10]

Role as a Constrained Amino Acid Surrogate

The 1-(aminomethyl)cyclopropanecarboxylate scaffold can be considered a constrained analog of various amino acids. The rigid cyclopropane backbone restricts the conformational freedom of the molecule, which can be advantageous in the design of peptides and peptidomimetics. ^[10] By locking the molecule into a specific conformation, it is possible to enhance its biological activity and metabolic stability.

Potential Therapeutic Areas

Derivatives of cyclopropanecarboxylic acids have shown a wide range of biological activities, including potential as antidepressants.[\[11\]](#) For example, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their antidepressant potential, with some compounds showing greater activity than imipramine and desipramine.[\[11\]](#) Furthermore, compounds containing cyclopropane rings are explored for a variety of pharmacological properties, and the amine group can facilitate interactions with biological targets.[\[1\]](#)

The following diagram illustrates the potential applications of **ethyl 1-(aminomethyl)cyclopropanecarboxylate** as a building block in drug discovery.

Applications in drug discovery.

Conformational Analysis

The biological activity of flexible molecules is often dependent on their conformation.[\[12\]](#) Conformational analysis of **ethyl 1-(aminomethyl)cyclopropanecarboxylate** and its derivatives is therefore crucial for understanding their structure-activity relationships.[\[12\]](#) Computational methods, such as DFT (Density Functional Theory) and ab initio calculations, can be employed to investigate the conformational stability and rotational barriers of such molecules.[\[13\]](#) For the parent 1-aminocyclopropanecarboxylic acid, theoretical calculations have predicted the existence of a conformational equilibrium between cis-syn and trans-syn conformers.[\[13\]](#) Similar studies on the title compound would provide valuable insights for rational drug design.

Experimental Protocols

In Vivo Formulation

For in vivo studies, proper formulation of the compound is critical. A general protocol for preparing a clear solution of a research compound for animal administration is provided below. It is important to note that this is a reference protocol and should be adapted based on the specific experimental requirements.

Example Formulation Protocol:[\[3\]](#)

- Objective: To prepare a working solution of 2 mg/mL.

- Stock Solution: Prepare a stock solution of the compound in a suitable solvent, for example, 40 mg/mL in DMSO.
- Co-solvents: Utilize a mixture of co-solvents to ensure solubility and stability. A common combination is:
 - 30% PEG300
 - 5% Tween 80
 - 65% Saline/PBS/ddH₂O
- Procedure:
 - Start with the required volume of the stock solution.
 - Add the specified percentages of PEG300 and Tween 80, mixing well after each addition to ensure clarity.
 - Finally, add the saline, PBS, or ddH₂O to reach the final volume and concentration.

Note: The solubility of the compound in the chosen vehicle should be confirmed experimentally. If the required concentration exceeds the solubility, the formulation will need to be adjusted.[\[3\]](#)

Conclusion

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, stemming from the strained cyclopropane ring and the presence of reactive functional groups, offer significant opportunities for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for new and improved medicines.

References

- National Institutes of Health.
- Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.[\[Link\]](#)

- PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.[Link]
- PubMed. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C₃H₄(NH₂)-COOH.[Link]
- ACS Figshare. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A.[Link]
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.[Link]
- PubMed.
- MDPI.
- Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- ERIC.
- University of Calgary. Spectra Problem #7 Solution.[Link]
- MDPI.
- National Institutes of Health. Ethyl cyclopropanecarboxylate | C₆H₁₀O₂ | CID 78351 - PubChem.[Link]
- NIST.
- Bioactive Compounds in Health and Disease.
- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- YouTube. Organic Chemistry Reactions Summary.[Link]
- CP Lab Safety. Ethyl 1-(hydroxymethyl)
- National Institutes of Health. Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | C₁₀H₁₉NO₂ | CID 11535692 - PubChem.[Link]
- PubMed. Conformational analysis in solution of C(2)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl... [cymitquimica.com]

- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 1-(aminomethyl)cyclopropanecarboxylate | TargetMol [targetmol.com]
- 4. 1-(AMINOMETHYL)-CYCLOPROPANE CARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]
- 5. 400840-94-0|Ethyl 1-(aminomethyl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 6. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)-(259214-56-7) 1H NMR [m.chemicalbook.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C₃H₄(NH₂)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112591#ethyl-1-aminomethyl-cyclopropanecarboxylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com